2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine
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Overview
Description
2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a brominated thiophene ring and a chlorinated imidazo[1,2-a]pyridine moiety, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine typically involves the palladium-catalyzed direct heteroarylation of pyridyl-containing substrates. This method proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction is regioselective at the C5 position of thiophenes, thiazoles, furans, or pyrroles and tolerates various substituents such as formyl, acetyl, ester, nitrile, or chloro on the heteroarene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the palladium-catalyzed direct heteroarylation method mentioned above is scalable and can be adapted for larger-scale synthesis. This method’s efficiency and selectivity make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Heteroarylation: As mentioned earlier, the compound can undergo direct heteroarylation with various heteroarenes.
Common Reagents and Conditions
Palladium Catalysts: Used in heteroarylation reactions.
Organoboron Reagents: Utilized in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted derivatives of the original compound .
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)pyridine: Shares the brominated thiophene ring but lacks the chlorinated imidazo[1,2-a]pyridine moiety.
2-Acetyl-5-bromothiophene: Used as a starting reagent in the synthesis of similar derivatives.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Another compound with a brominated thiophene ring.
Uniqueness
2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine is unique due to its combination of a brominated thiophene ring and a chlorinated imidazo[1,2-a]pyridine moiety. This structural combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C11H6BrClN2S |
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Molecular Weight |
313.60 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6BrClN2S/c12-10-2-1-9(16-10)8-6-15-4-3-7(13)5-11(15)14-8/h1-6H |
InChI Key |
PYZYKENAGLYOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)C3=CC=C(S3)Br |
Origin of Product |
United States |
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